molecular formula C12H26N4O5 B141515 (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid CAS No. 130059-76-6

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid

Cat. No.: B141515
CAS No.: 130059-76-6
M. Wt: 306.36 g/mol
InChI Key: NNMKIPKDJJVWKP-JGAGYOMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid is a synthetic polypeptide composed of lysine, alanine, and alanine residues. This compound is of significant interest due to its potential applications in various fields, including biomedicine, materials science, and biotechnology. The unique combination of amino acids in its structure imparts distinct properties that make it suitable for a wide range of applications.

Properties

CAS No.

130059-76-6

Molecular Formula

C12H26N4O5

Molecular Weight

306.36 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C6H12N2O3.C6H14N2O2/c1-3(7)5(9)8-4(2)6(10)11;7-4-2-1-3-5(8)6(9)10/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11);5H,1-4,7-8H2,(H,9,10)/t3-,4-;5-/m00/s1

InChI Key

NNMKIPKDJJVWKP-JGAGYOMOSA-N

SMILES

CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N.C(CCN)CC(C(=O)O)N

Other CAS No.

130059-76-6

Synonyms

(poly-Lys)AA
poly(Lys(DL-Ala-Ala))
poly(lysine(alanylalanine))

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. In this process, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:

    Activation of the resin: The resin is activated to facilitate the attachment of the first amino acid.

    Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

For large-scale production, microbial fermentation can be employed. This method involves the use of genetically engineered microorganisms to produce the desired polypeptide. The microorganisms are cultured in bioreactors under controlled conditions, and the polypeptide is subsequently purified from the culture medium.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups in lysine residues can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lysine residues can yield aldehydes or carboxylic acids, while reduction of disulfide bonds results in thiols.

Scientific Research Applications

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model peptide for studying protein folding and interactions.

    Industry: It can be used in the production of biodegradable materials and as a component in coatings and adhesives.

Mechanism of Action

The mechanism of action of poly(lysine(alanylalanine)) depends on its specific application. In drug delivery, for example, it can form complexes with drugs, enhancing their stability and bioavailability. The lysine residues can interact with cell membranes, facilitating the uptake of the drug into cells. The alanine residues contribute to the overall stability and biocompatibility of the polypeptide.

Comparison with Similar Compounds

(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid can be compared with other polypeptides such as poly-L-lysine and poly(lysine(alanine)). While poly-L-lysine is composed solely of lysine residues, poly(lysine(alanylalanine)) includes alanine residues, which impart different properties such as increased hydrophobicity and stability. Poly(lysine(alanine)) lacks the additional alanine residue present in poly(lysine(alanylalanine)), resulting in different structural and functional characteristics.

Similar Compounds

    Poly-L-lysine: Composed entirely of lysine residues.

    Poly(lysine(alanine)): Composed of lysine and alanine residues.

    Poly(lysine(glycine)): Composed of lysine and glycine residues.

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